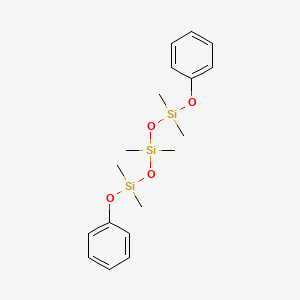![molecular formula C23H25N3O2 B14612662 Benzenamine, 4,4'-[(2-nitrophenyl)methylene]bis[N,N-dimethyl- CAS No. 57752-01-9](/img/structure/B14612662.png)
Benzenamine, 4,4'-[(2-nitrophenyl)methylene]bis[N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4,4’-[(2-nitrophenyl)methylene]bis[N,N-dimethyl-] is a complex organic compound with a molecular formula of C23H25N3O2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-[(2-nitrophenyl)methylene]bis[N,N-dimethyl-] typically involves a multi-step process. One common method includes the reaction of 4,4’-methylenebis[N,N-dimethylaniline] with 2-nitrobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization or distillation to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4,4’-[(2-nitrophenyl)methylene]bis[N,N-dimethyl-] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4,4’-[(2-nitrophenyl)methylene]bis[N,N-dimethyl-] has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenamine, 4,4’-[(2-nitrophenyl)methylene]bis[N,N-dimethyl-] involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Methylenebis[N,N-dimethylaniline]: A related compound with similar structural features but lacking the nitro group.
N,N-Dimethyl-4-nitroaniline: Another compound with a nitro group but different overall structure.
Uniqueness
Benzenamine, 4,4’-[(2-nitrophenyl)methylene]bis[N,N-dimethyl-] is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
57752-01-9 |
|---|---|
Molekularformel |
C23H25N3O2 |
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
4-[[4-(dimethylamino)phenyl]-(2-nitrophenyl)methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C23H25N3O2/c1-24(2)19-13-9-17(10-14-19)23(18-11-15-20(16-12-18)25(3)4)21-7-5-6-8-22(21)26(27)28/h5-16,23H,1-4H3 |
InChI-Schlüssel |
QKBNMQZDWBVLML-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-Chlorophenyl)-2-cyclohexylethyl]imidazole;nitric acid](/img/structure/B14612583.png)
![Ethyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14612609.png)
![1-Diethoxyphosphoryl-3-[2-(diethoxyphosphorylcarbamothioylamino)phenyl]thiourea](/img/structure/B14612614.png)
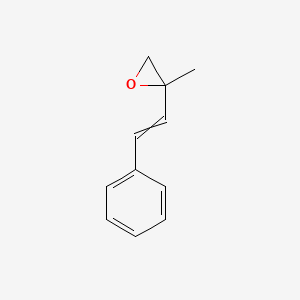


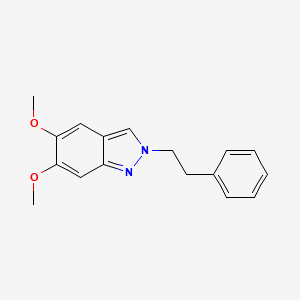
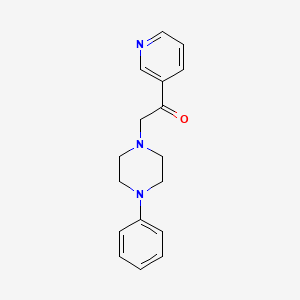

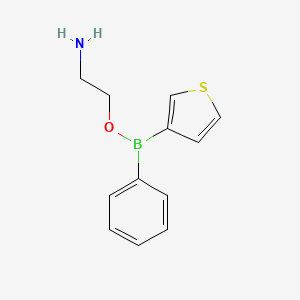
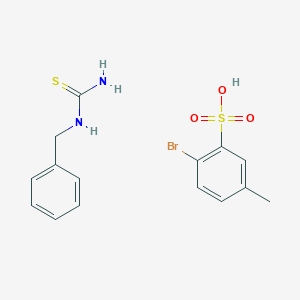
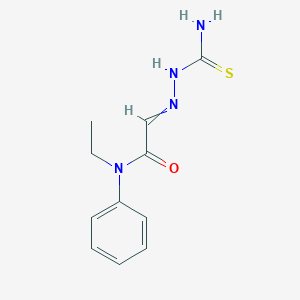
![Tert-butyl 2-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetate](/img/structure/B14612649.png)
